molecular formula C12H21NO2 B14394459 1-Cyanononan-4-YL acetate CAS No. 89701-69-9

1-Cyanononan-4-YL acetate

Cat. No.: B14394459
CAS No.: 89701-69-9
M. Wt: 211.30 g/mol
InChI Key: FUFNHOPRLIHCMI-UHFFFAOYSA-N
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Description

1-Cyanononan-4-YL acetate is an organic compound with the molecular formula C11H19NO2 It is a derivative of nonane, featuring a cyano group (-CN) and an acetate group (-OCOCH3) attached to the fourth carbon of the nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonan-4-ol with acetic anhydride in the presence of a catalyst such as pyridine to form nonan-4-yl acetate. This intermediate can then be treated with cyanogen bromide (BrCN) to introduce the cyano group, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyanononan-4-YL acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield nonan-4-ol and acetic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Hydrolysis: Nonan-4-ol and acetic acid.

    Reduction: 1-Aminononan-4-yl acetate.

    Substitution: Various substituted nonan-4-yl acetates depending on the nucleophile used.

Scientific Research Applications

1-Cyanononan-4-YL acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Cyanononan-4-YL acetate depends on the specific reaction it undergoes. For example:

    Hydrolysis: The ester bond is cleaved by nucleophilic attack of water, leading to the formation of nonan-4-ol and acetic acid.

    Reduction: The cyano group is reduced to an amine through the transfer of hydride ions from the reducing agent.

    Substitution: The acetate group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

1-Cyanononan-4-YL acetate can be compared with other similar compounds such as:

    Nonan-4-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    1-Cyanononan-4-ol: Lacks the acetate group, affecting its solubility and reactivity.

    1-Cyanononan-4-yl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

89701-69-9

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-cyanononan-4-yl acetate

InChI

InChI=1S/C12H21NO2/c1-3-4-5-8-12(15-11(2)14)9-6-7-10-13/h12H,3-9H2,1-2H3

InChI Key

FUFNHOPRLIHCMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCC#N)OC(=O)C

Origin of Product

United States

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